4-[4-(Aminomethyl)phenyl]phenol
Overview
Description
4-[4-(Aminomethyl)phenyl]phenol is a chemical compound with the molecular formula C13H13NO. It is known for its reactivity and versatility in various chemical reactions. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[4-(Aminomethyl)phenyl]phenol can be synthesized through several methods. One common approach involves the Petasis borono-Mannich reaction, which uses salicylaldehydes, secondary amines, and phenyl boronic acids in the presence of magnetic Fe3O4 nanoparticles as a catalyst . This method offers mild reaction conditions, excellent yields, and short reaction times.
Another method involves the reduction of 4-aminomethylbenzoic acid, which can be prepared by reacting 4-formylbenzoic acid methyl ester with hydroxylamine to form an oxime, followed by hydrogenation in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Aminomethyl)phenyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like halogens, nitric acid, and sulfuric acid are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
4-[4-(Aminomethyl)phenyl]phenol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in fluorescence labeling and bioconjugation techniques.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(Aminomethyl)phenyl]phenol involves its interaction with various molecular targets and pathways. The compound’s amine group allows it to form covalent bonds with biological molecules, making it useful in bioconjugation and labeling applications . Additionally, its phenolic structure enables it to participate in redox reactions, which can be exploited in various chemical processes.
Comparison with Similar Compounds
4-[4-(Aminomethyl)phenyl]phenol can be compared with other similar compounds, such as:
4-aminomethylbenzyl alcohol: This compound has a similar structure but differs in its functional groups and reactivity.
4-aminomethylphenol: Another related compound with distinct properties and applications.
The uniqueness of this compound lies in its combination of an aminomethyl group and a phenolic hydroxyl group, which imparts specific reactivity and versatility in various chemical reactions.
Biological Activity
4-[4-(Aminomethyl)phenyl]phenol, also known as CAS No. 60277-40-9, is a compound with significant biological activity and potential applications in pharmaceuticals. This article reviews its biological properties, mechanisms of action, synthesis methods, and relevant case studies.
- Molecular Formula : C13H13NO
- Molecular Weight : 201.25 g/mol
- CAS Number : 60277-40-9
This compound features an aminomethyl group attached to a phenolic structure, which contributes to its reactivity and biological activity.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets in biological systems:
- Antioxidant Activity : The phenolic structure allows the compound to act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully characterized.
Biological Activities
Study on Antioxidant Activity
In a study evaluating the antioxidant properties of various phenolic compounds, this compound was found to significantly reduce lipid peroxidation in vitro, indicating strong potential for protecting cellular membranes from oxidative damage .
Synthesis and Biological Evaluation
Research focused on synthesizing derivatives of this compound has revealed that modifications at the phenolic ring can enhance biological activity. For instance, compounds with additional halogen substitutions demonstrated improved enzyme inhibition profiles, suggesting a structure-activity relationship that merits further exploration .
Antimicrobial Testing
In preliminary antimicrobial assays, derivatives of this compound were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated moderate activity, highlighting the need for further optimization of the chemical structure to enhance efficacy .
Summary Table of Biological Activities
Properties
IUPAC Name |
4-[4-(aminomethyl)phenyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8,15H,9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCDBOQTJPSXRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585460 | |
Record name | 4'-(Aminomethyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60277-40-9 | |
Record name | 4'-(Aminomethyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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